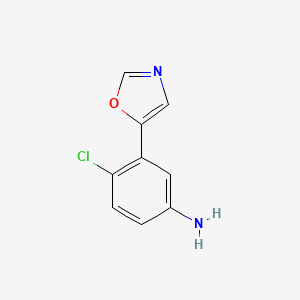
4-Chloro-3-(oxazol-5-YL)aniline
Vue d'ensemble
Description
“4-Chloro-3-(oxazol-5-YL)aniline” is a chemical compound with the molecular formula C9H7ClN2O . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of “4-Chloro-3-(oxazol-5-YL)aniline” can be represented by the InChI code1S/C9H7ClN2O/c10-8-2-1-6(11)3-7(8)9-4-12-5-13-9/h1-5H,11H2 . This indicates that the compound contains nine carbon atoms, seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom . Physical And Chemical Properties Analysis
“4-Chloro-3-(oxazol-5-YL)aniline” has a molecular weight of 194.62 . It is a pale-yellow to yellow-brown solid . The compound should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Antimicrobial Activity
- The synthesis of novel quinazolinone derivatives, including reactions with aromatic amines such as 4-Chloro-3-(oxazol-5-yl)aniline, has been explored for antimicrobial activities (Habib, Hassan, & El‐Mekabaty, 2013).
Synthesis and Chemistry of Dithiazoles
- Research into the reaction of DABCO with 4-Chloro-5H-1,2,3-dithiazoles highlighted the synthesis and potential applications of compounds involving 4-Chloro-3-(oxazol-5-yl)aniline derivatives for high yields of anilines (Koyioni, Manoli, & Koutentis, 2015).
Development of Polyactive Biocides
- The creation of 5-Chloro-3-(2-nitroethenyl)salicylic acid anilides and related substances, demonstrating new avenues for developing polyactive biocides (Asaad, Grant, & Latif, 1988).
Ortho-Chlorination of Aryls
- The exploration of 1-chloro-1,2-benziodoxol-3-one as an effective chlorinating agent for aniline derivatives, including studies on the ortho-selective chlorination under aqueous conditions, which is relevant to the modification and functionalization of anilines (Vinayak, Pardhi, Ramana, & Chandrasekharam, 2018).
Molecular Docking and Antitubercular Activity
- The synthesis and evaluation of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline derivatives for anti-tubercular activity, showcasing the potential therapeutic applications of these compounds (Dighe, Mahajan, Maste, & Bhat, 2012).
SARS-CoV-2 Antiviral Agents
- A detailed study on the synthesis and characterization of 4-chloro-6(phenylamino)-1,3,5-triazin-2-yl)amino-4-(2,4 dichlorophenyl)thiazol-5-yl-diazenyl)phenyl compounds, with molecular docking studies indicating potential as SARS-CoV-2 agents (Eno et al., 2022).
Photovoltaic and Electropolymer Applications
- Investigations into the electrochemical synthesis of novel polymers based on anilines for use in photovoltaic devices, highlighting the interdisciplinary applications of these materials in renewable energy technologies (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).
Safety And Hazards
Propriétés
IUPAC Name |
4-chloro-3-(1,3-oxazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-8-2-1-6(11)3-7(8)9-4-12-5-13-9/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQODRCWCBWVUQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C2=CN=CO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(oxazol-5-YL)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



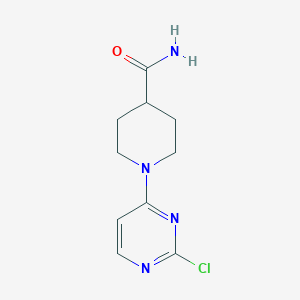
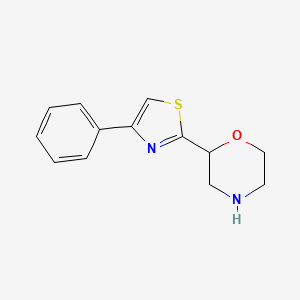
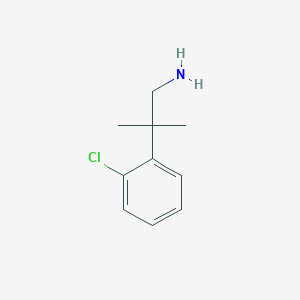
![2-chloro-N-[(5-ethylthiophen-2-yl)methyl]acetamide](/img/structure/B1487633.png)
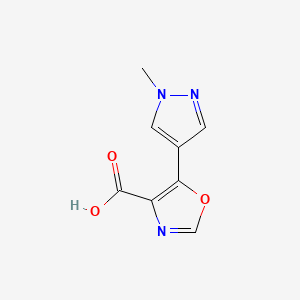
![2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide](/img/structure/B1487636.png)
![2-chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide](/img/structure/B1487637.png)
![[(1-Cyclohexylpiperidin-3-YL)methyl]amine](/img/structure/B1487638.png)

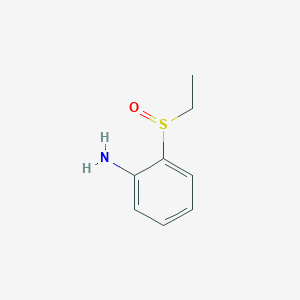
![(3-Aminopyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B1487643.png)
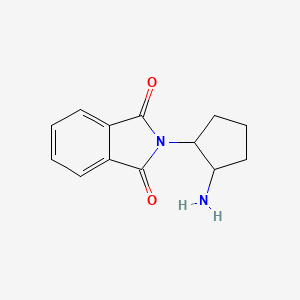
![2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide](/img/structure/B1487645.png)
![3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine](/img/structure/B1487646.png)